Benzyl glycolate
Overview
Description
Benzyl glycolate is an organic compound with the molecular formula C9H10O3. It is a benzyl ester of glycolic acid, characterized by its colorless to yellowish liquid form. This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and organic synthesis .
Mechanism of Action
Target of Action
Benzyl 2-Hydroxyacetate, also known as Benzyl Glycolate, is a chemical compound with the molecular formula C9H10O3
Mode of Action
Like other esters, it may undergo hydrolysis in the presence of water or enzymes, leading to the production of benzyl alcohol and glycolic acid .
Biochemical Pathways
For instance, glycolic acid can enter the glycolysis pathway and be metabolized to produce energy .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
For instance, glycolic acid is often used in skincare products for its exfoliating properties .
Action Environment
The action, efficacy, and stability of Benzyl 2-Hydroxyacetate can be influenced by various environmental factors such as temperature, pH, and the presence of enzymes. For instance, its hydrolysis to benzyl alcohol and glycolic acid may be accelerated in acidic conditions or in the presence of esterases .
Biochemical Analysis
Biochemical Properties
It is known that proteins, enzymes, and other biomolecules interact with various chemical compounds in complex ways
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of Benzyl 2-hydroxyacetate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of Benzyl 2-hydroxyacetate in animal models have not been studied
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl glycolate is typically synthesized through the esterification of glycolic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of benzyl bromide with glycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like chloroform or methanol. The product is then isolated and purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl glyoxylate.
Reduction: It can be reduced to benzyl glycol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzyl glyoxylate.
Reduction: Benzyl glycol.
Substitution: Various substituted benzyl glycolates depending on the nucleophile used.
Scientific Research Applications
Benzyl glycolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: this compound is utilized in the preparation of monosaccharide building blocks for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential inhibitors of enzymes like VanX.
Industry: this compound is used in the production of fragrances and cosmetics due to its pleasant aroma
Comparison with Similar Compounds
Glycolic Acid: A simpler form with a hydroxyl and carboxyl group, used in skincare products.
Benzyl Alcohol: A precursor in the synthesis of benzyl glycolate, used as a solvent and preservative.
Ethyl Glycolate: An ester of glycolic acid with ethyl alcohol, used in organic synthesis.
Uniqueness: this compound stands out due to its dual functional groups (ester and benzyl), making it versatile in various chemical reactions. Its pleasant aroma also makes it valuable in the fragrance industry .
Properties
IUPAC Name |
benzyl 2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 | |
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-16-1, 30379-58-9 | |
Record name | Benzyl (1)-glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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